molecular formula C15H20N2O5 B11571493 Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propanamido)propanoate

Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propanamido)propanoate

Cat. No.: B11571493
M. Wt: 308.33 g/mol
InChI Key: CUCAZZQPISJXOS-UHFFFAOYSA-N
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Description

Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propanamido)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyloxycarbonyl group and an amino group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propanamido)propanoate typically involves the reaction of benzyloxycarbonyl chloride with an appropriate amine, followed by esterification. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The esterification step can be carried out using methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propanamido)propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propanamido)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propanamido)propanoate exerts its effects involves interactions with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amines, allowing selective reactions to occur at other functional groups. The compound may also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[[(benzyloxy)carbonyl]amino]benzoate
  • Ethyl 2-(2-{[(benzyloxy)carbonyl]amino}propanamido)propanoate

Uniqueness

Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propanamido)propanoate is unique due to its specific ester and amide functional groups, which confer distinct reactivity and properties compared to similar compounds. Its benzyloxycarbonyl group provides a versatile handle for further chemical modifications, making it valuable in synthetic chemistry.

Biological Activity

Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propanamido)propanoate, also known by its CAS number 519032-08-7, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H19N3O6
  • Molecular Weight : 361.35 g/mol
  • Purity : Typically >95%
  • Physical State : Solid

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available amino acids and utilizing standard organic synthesis techniques such as coupling reactions and protection/deprotection strategies. The benzyloxycarbonyl group serves as a protecting group for the amine during the synthesis process.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of this compound. For example, related compounds have shown significant activity against various protozoan parasites. In vitro assays demonstrated that derivatives with similar structural features exhibited IC50 values in the low micromolar range against parasites such as Entamoeba histolytica and Giardia intestinalis . The structure-activity relationship (SAR) indicates that modifications to the benzyloxycarbonyl group can enhance biological efficacy while maintaining low toxicity to mammalian cells.

Anticancer Activity

In addition to antiparasitic effects, this compound has been investigated for its anticancer properties. Compounds with similar backbones have shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, analogs demonstrated IC50 values ranging from 10 to 30 µM against human cancer cells, indicating moderate potency . The mechanism may involve the inhibition of key signaling pathways related to cell growth and apoptosis.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in critical cellular processes, such as:

  • Enzyme Inhibition : Potential inhibition of enzymes essential for parasite survival or cancer cell proliferation.
  • Receptor Modulation : Possible modulation of cell surface receptors that mediate growth signals.

Case Studies

  • Antiparasitic Evaluation :
    • A study conducted on synthesized derivatives showed that certain modifications significantly enhanced antiparasitic activity against T. brucei and L. infantum, with IC50 values reported at approximately 13 µM .
  • Cytotoxicity Assessment :
    • Comparative cytotoxicity studies indicated that while some derivatives displayed effective antiparasitic activity, they maintained a favorable selectivity index (SI), suggesting lower toxicity to mammalian cells compared to standard treatments .

Data Summary Table

PropertyValue
Molecular FormulaC17H19N3O6
Molecular Weight361.35 g/mol
Antiparasitic IC50~1.47 µM (varies by derivative)
Cancer Cell IC5010-30 µM
Purity>95%

Properties

IUPAC Name

methyl 2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-10(13(18)16-11(2)14(19)21-3)17-15(20)22-9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,16,18)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCAZZQPISJXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)OC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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